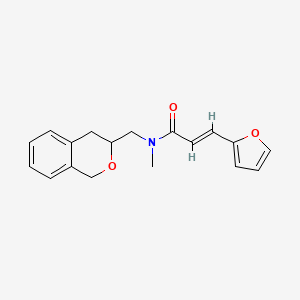

2,6-difluoro-N-(2-(3-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "2,6-difluoro-N-(2-(3-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide" is part of a broader class of fluorinated benzamide derivatives, which are of interest due to their potential applications in various fields such as materials science and pharmacology, despite the exclusion of drug usage and dosage information.

Synthesis Analysis

The synthesis of related fluorinated compounds often involves complex multi-step reactions. For instance, Murai et al. (2005) describe the synthesis of N-thioacyl 1,3-amino alcohols, which could serve as precursors for complex fluorinated structures through ring-opening of oxiranes with thioamide dianions in a regio- and stereoselective manner (Murai, Sano, Kawai, Aso, & Shibahara, 2005).

Molecular Structure Analysis

X-ray diffraction and spectral analysis are commonly used for structural determination. For example, Sharma et al. (2016) synthesized and confirmed the structure of a benzamide derivative through spectral analysis and X-ray diffraction, showcasing the utility of these techniques in elucidating the molecular structure of complex organic compounds (Sharma, Subbulakshmi, Narayana, Sarojini, & Kant, 2016).

Chemical Reactions and Properties

The fluorinated benzamides exhibit unique electrophilic reactivity due to the presence of fluorine atoms, as highlighted by Meiresonne et al. (2015), who explored the nucleophilic vinylic substitution reactions of gem-difluoroenamides to synthesize heterocyclic compounds (Meiresonne, Verniest, De Kimpe*, & Mangelinckx, 2015).

Physical Properties Analysis

The fluorination of compounds significantly affects their physical properties, such as solubility and thermal stability. Banerjee et al. (2003) synthesized fluorinated polyimides showing high thermal stability and solubility in organic solvents, illustrating the impact of fluorination on the physical properties of polymeric materials (Banerjee, Madhra, Salunke, & Jaiswal, 2003).

Chemical Properties Analysis

Fluorinated compounds often exhibit unique chemical properties due to the electronegativity of fluorine. Zhang et al. (2020) developed a method for the synthesis of difluoroalkylated heterocycles, highlighting the versatile chemical reactivity of fluorinated compounds and their utility in organic synthesis (Zhang, Wang, Cui, Du, Li, Jia, & Zhao, 2020).

Aplicaciones Científicas De Investigación

Synthesis and Biological Applications

Antipathogenic Activity of Thiourea Derivatives : Research on acylthioureas with fluorine substitutions demonstrated significant antipathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus. These findings suggest that fluorine-containing compounds can be developed into antimicrobial agents with potential biofilm disruption capabilities (Limban, Marutescu, & Chifiriuc, 2011).

Fluorinated Triazinones as Anti-HIV and CDK2 Inhibitors : Fluorine-substituted triazinones have shown promising results as potential inhibitors against HIV-1 and cyclin-dependent kinase 2 (CDK2), a key regulator of cell division. This highlights the therapeutic potential of fluorinated compounds in the treatment of HIV and cancer (Makki, Abdel-Rahman, & Khan, 2014).

Synthesis and Material Science Applications

Novel Fluorinated Polyamides : The development of fluorinated polyamides from specific diamines and dianhydrides resulted in materials with excellent solubility, low moisture adsorption, and high thermal stability. These materials are promising for applications requiring high-performance polymers with low dielectric constants (Ge, Fan, & Yang, 2008).

Fluorine in Aggregation and Complex C–F/C–H Disorder : A study explored the effects of fluorine substitution patterns on molecular aggregation, focusing on N-(difluorophenyl)benzamides. This research contributes to understanding how fluorine influences molecular interactions and stability, which is crucial for designing new materials and drugs (Mocilac, Osman, & Gallagher, 2016).

Propiedades

IUPAC Name |

2,6-difluoro-N-[2-[3-[2-(4-fluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20F3N3O2S/c26-16-8-10-17(11-9-16)30-23(32)15-34-22-14-31(21-7-2-1-4-18(21)22)13-12-29-25(33)24-19(27)5-3-6-20(24)28/h1-11,14H,12-13,15H2,(H,29,33)(H,30,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWFNTVMPOMDHDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2CCNC(=O)C3=C(C=CC=C3F)F)SCC(=O)NC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20F3N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

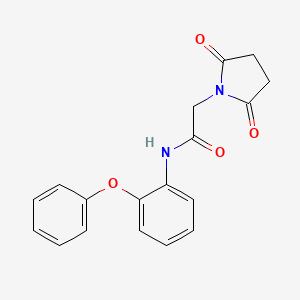

![2-(2-methoxyphenoxy)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide](/img/structure/B2496860.png)

![4-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-propan-2-ylpyrimidine](/img/structure/B2496863.png)

![5-{[(4-methylphenyl)sulfonyl]amino}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2496869.png)

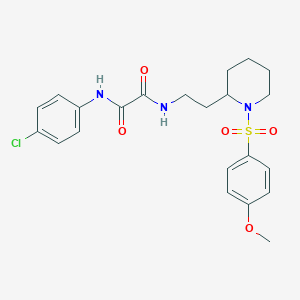

![2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2496871.png)

![(3As,6aS)-5,5-dioxo-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]furan-3a-amine;hydrochloride](/img/structure/B2496878.png)

![N-(4-chlorobenzyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2496879.png)